molecular formula C14H24N4O B1300940 N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide CAS No. 404013-89-4

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide

Cat. No.: B1300940
CAS No.: 404013-89-4
M. Wt: 264.37 g/mol
InChI Key: KPPFAKOQSQNCLH-UHFFFAOYSA-N
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Description

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is a nicotinamide derivative characterized by a branched alkylamino substituent. The core structure consists of a pyridine-3-carboxamide (nicotinamide) moiety linked to a propyl chain, which is further substituted with a 3-dimethylamino-propylamino group.

Properties

IUPAC Name

N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-18(2)11-5-9-15-8-4-10-17-14(19)13-6-3-7-16-12-13/h3,6-7,12,15H,4-5,8-11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPFAKOQSQNCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364563
Record name N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404013-89-4
Record name N-(3-{[3-(Dimethylamino)propyl]amino}propyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide typically involves the reaction of nicotinic acid or its derivatives with 3-(3-Dimethylamino-propylamino)-propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require mild heating to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like acetonitrile or DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinamide moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Nicotinamide Derivatives

The following analysis compares the structural and functional attributes of N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide with analogous compounds from the evidence, focusing on substituent effects and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₆H₂₈N₅O (inferred) ~318.44 (calculated) Branched tertiary amines (dimethylamino-propylamino) High lipophilicity, potential enhanced bioavailability
N-(3-aminopropyl)nicotinamide C₉H₁₃N₃O 179.22 Primary amine (aminopropyl) Higher polarity, reactive amine group
N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)nicotinamide C₁₇H₁₈ClN₃O₃ 347.80 Chlorophenoxy-acetyl group Halogen-enhanced binding affinity, moderate lipophilicity
N-[1-(3,4-diethoxyphenyl)-3-phenylpropyl]nicotinamide C₂₅H₂₈N₂O₃ 404.50 Bulky aromatic (diethoxyphenyl, phenylpropyl) High molecular weight, increased lipophilicity

Substituent-Driven Property Analysis

Tertiary Amines vs. Primary Amines: The target compound’s dimethylamino-propylamino substituent introduces tertiary amines, which reduce basicity and increase lipophilicity compared to the primary amine in N-(3-aminopropyl)nicotinamide . This may enhance blood-brain barrier penetration or tissue absorption.

Halogen vs. However, the chlorine atom could also increase metabolic stability risks (e.g., CYP450 interactions). The tertiary amines in the target compound might favor interactions with negatively charged biological targets (e.g., DNA or phospholipid membranes) due to their cationic nature at physiological pH.

Aromatic vs. Aliphatic Substituents :

  • N-[1-(3,4-diethoxyphenyl)-3-phenylpropyl]nicotinamide features bulky aromatic substituents, which likely slow metabolic clearance but reduce aqueous solubility. Such structures are common in compounds designed for sustained-release applications.
  • The target compound’s aliphatic tertiary amine chain may offer a balance between solubility and membrane permeability, avoiding the steric hindrance associated with bulky aromatics.

Research Findings and Implications

  • Bioavailability: The tertiary amines in the target compound suggest improved oral bioavailability compared to N-(3-aminopropyl)nicotinamide, as lipophilicity enhances passive diffusion across intestinal membranes .
  • Metabolic Stability: The absence of halogens (cf. ) or aromatic rings (cf.
  • Target Selectivity: The dimethylamino-propylamino group’s flexibility could allow for diverse binding modes, making it a candidate for multitarget therapies (e.g., kinase or GPCR modulation).

Biological Activity

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide is a compound with significant biological activity, primarily due to its structural relationship with nicotinamide, a derivative of niacin (vitamin B3). This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₄N₄O
  • Molecular Weight : 264.37 g/mol
  • Functional Groups : Contains amine and carbonyl groups, which contribute to its reactivity and interactions with biological molecules.

This compound exhibits various biological activities through several mechanisms:

  • Interaction with Cellular Prion Protein (PrP C) :
    • The compound has been utilized in a spectrofluorometric method to study PrP C aggregation. It can induce fluorescence quenching, which is reversible upon the addition of PrP C, indicating its potential as a probe in biochemical assays.
  • Enzyme Interaction :
    • It interacts with enzymes such as delta-6 desaturase and delta-5 desaturase, influencing fatty acid metabolism. This interaction may modulate lipid mediator production and cell signaling pathways.
  • Cellular Effects :
    • The compound affects gene expression and cellular metabolism, potentially altering pathways related to stress response and inflammation. Studies have shown that it can modulate the production of inflammatory mediators.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Metabolic Role Acts as a precursor in metabolic pathways involving nicotinamide derivatives.
Cell Signaling Modulation Influences signaling pathways involved in inflammation and stress responses.
Potential Therapeutic Effects Investigated for applications in dermatology, particularly in photodamaged skin treatment .

Case Studies

  • Eyelid Dermatitis Case :
    • A notable case involved a patient with eyelid dermatitis linked to sensitization from 3-(dimethylamino)propylamine (DMAPA), a related compound. This highlights the importance of understanding the allergenic potential of derivatives like this compound when used in cosmetic formulations .
  • Photodamage Study :
    • A study evaluated the effects of a sunscreen containing nicotinamide on photodamaged skin. Results indicated that nicotinamide could enhance collagen generation and downregulate pathways activated by UV exposure, suggesting therapeutic potential for skin protection .

Research Applications

This compound has diverse applications across various fields:

  • Biochemistry : Used as a reagent in organic synthesis and proteomics research.
  • Pharmacology : Explored for its potential role in developing therapeutics targeting metabolic disorders.
  • Dermatology : Investigated for its protective effects against UV-induced skin damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between nicotinoyl chloride and the diamine precursor (e.g., 3-(3-dimethylaminopropylamino)propylamine). Protection of the dimethylamino group may be required to prevent side reactions. Purification typically involves column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/water mixtures. Purity validation requires HPLC (C18 column, UV detection at 260 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm proton environments and carbon backbone. Key signals include aromatic protons (nicotinamide ring, δ 8.5–9.0 ppm) and dimethylamino groups (δ 2.2–2.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups). Crystallization in ethyl acetate/hexane mixtures yields suitable crystals .

Q. What biochemical mechanisms are associated with this compound, particularly in NAD+^+ metabolism?

  • Methodology : As a nicotinamide derivative, it may act as an NAD+^+ precursor. In vitro assays include:

  • NAD+^+ Quantification : LC-MS/MS to measure intracellular NAD+^+ levels in treated cell lines (e.g., HEK293 or HeLa).
  • Enzyme Activation : Monitoring sirtuin or PARP activity via fluorometric assays (e.g., SIRT1 deacetylation of acetylated lysine substrates) .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

  • Methodology : SHELXL-refined structures reveal torsional angles in the propylamino chain, indicating flexibility. Hydrogen bonds between the amide carbonyl (O) and adjacent NH groups stabilize the lattice. Discrepancies in polymorphic forms (e.g., solvent-dependent packing) require Rietveld refinement for bulk samples .

Q. How can contradictory reports on biochemical activity (e.g., pro- vs. anti-apoptotic effects) be reconciled?

  • Methodology :

  • Dose-Response Studies : Evaluate activity across concentrations (1–100 µM) in multiple cell lines.
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify context-dependent signaling pathways (e.g., AMPK vs. mTOR activation).
  • Redox Profiling : Measure ROS levels (DCFDA assay) to assess oxidative stress modulation, which may explain divergent outcomes .

Q. What strategies enhance catalytic efficiency in lanthanide coordination complexes?

  • Methodology :

  • Ligand Design : The dimethylamino group acts as a Lewis base. Optimize metal-ligand stoichiometry (e.g., 1:2 or 1:3 ratios) via titration calorimetry (ITC).
  • Catalytic Assays : Test hydrolytic activity (e.g., phosphate ester cleavage) using UV-Vis kinetics. Compare turnover rates with analogous complexes lacking the dimethylamino moiety .

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